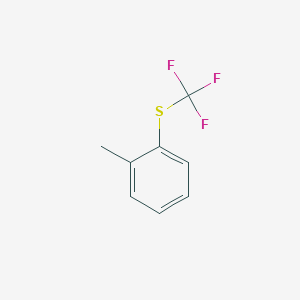

2-(Trifluoromethylthio)toluene

Vue d'ensemble

Description

2-(Trifluoromethylthio)toluene is an organic compound with the molecular formula C8H7F3S It is characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethylthio)toluene typically involves the introduction of the trifluoromethylthio group to a toluene derivative. One common method is the radical trifluoromethylation of toluene using trifluoromethylthiolating reagents. This process often requires the presence of a catalyst, such as a transition metal, and specific reaction conditions, including controlled temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized catalysts and reagents to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethylthio)toluene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

Substitution: The aromatic ring of toluene can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylsulfoxide or trifluoromethylsulfone derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-(Trifluoromethylthio)toluene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it versatile for constructing diverse chemical entities. The compound can participate in:

- Electrophilic Substitution Reactions : The aromatic ring can undergo electrophilic substitution, allowing for the introduction of other functional groups.

- Oxidation and Reduction : It can be oxidized to form sulfoxides or sulfones, or reduced to yield different functional groups, expanding its applicability in synthetic pathways .

Case Study: Synthesis of Trifluoromethylthiolated Compounds

Recent studies have demonstrated the use of this compound in the trifluoromethylthiolation of alcohols under visible light, showcasing its role as a reagent for selective functionalization. This method allows for the construction of C(sp3)-SCF3 bonds efficiently .

Biological Applications

Potential Drug Development

The compound has garnered attention for its potential biological activity. Research indicates that this compound may interact with specific biomolecules, making it a candidate for drug development. Notably, it has been explored as a lead compound for treating diseases such as Alzheimer's and cancer due to its enhanced lipophilicity and metabolic stability .

Mechanism of Action

The trifluoromethylthio group enhances the interaction with molecular targets like enzymes or receptors. This modification can improve the efficacy of compounds in inhibiting specific biological pathways, which is crucial in drug design .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials with unique properties. Its incorporation into polymers and other materials can impart desirable characteristics such as increased thermal stability and chemical resistance .

Data Tables

Below are summarized findings from various studies highlighting the applications and characteristics of this compound.

Mécanisme D'action

The mechanism by which 2-(Trifluoromethylthio)toluene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological systems. Specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in drug development .

Comparaison Avec Des Composés Similaires

Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a toluene backbone.

Trifluoromethylthiobenzene: Similar to 2-(Trifluoromethylthio)toluene but with a different substitution pattern on the benzene ring.

Uniqueness: this compound is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications requiring high membrane permeability and metabolic stability .

Activité Biologique

2-(Trifluoromethylthio)toluene is an organic compound characterized by the presence of a trifluoromethylthio group attached to a toluene backbone. Its molecular formula is C₈H₇F₃S, and it has a molecular weight of 192.2 g/mol. This compound is gaining attention due to its potential biological activities, particularly in medicinal chemistry and materials science. However, research specifically focusing on its biological activity is limited.

Structural Characteristics

The trifluoromethylthio group enhances the compound's reactivity and alters its physical properties, making it a candidate for various pharmacological applications. The unique electronic properties of this group may allow for significant interactions with biological systems, particularly with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds containing trifluoromethylthio groups can influence biological systems due to their lipophilicity. They may exhibit antimicrobial or anticancer properties, although specific studies on this compound are sparse. The following table summarizes related compounds and their biological activities:

| Compound Name | Structure | Unique Features | Reported Biological Activity |

|---|---|---|---|

| 2-Mercaptotoluene | C₈H₉S | Contains a thiol group | Antimicrobial activity |

| 4-Trifluoromethylthiotoluene | C₈H₇F₃S | Trifluoromethylthio group at para position | Anticancer potential |

| 3-Trifluoromethylthiotoluene | C₈H₇F₃S | Trifluoromethylthio group at meta position | Limited data available |

| 2-(Trichloromethylthio)toluene | C₈H₇Cl₃S | Contains trichloromethyl instead of trifluoromethyl | Potential cytotoxicity |

| 5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 22) | C₁₄H₉BrClF₃N | Trifluoromethyl substitution enhances activity | Exhibits excellent activity against MRSA |

Case Studies

- Antimicrobial Activity : A comparative study highlighted that certain trifluoromethyl-substituted compounds showed potent activity against multidrug-resistant bacterial strains, suggesting that the trifluoromethylthio group could similarly enhance the antibacterial properties of this compound.

- Cytotoxicity Assessments : In vitro cytotoxicity studies have indicated that compounds with MIC values below 1 µg/mL exhibit selectivity indices greater than 10, suggesting they are more toxic to bacteria than to mammalian cells . This selectivity is crucial for developing therapeutic agents.

Propriétés

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 | |

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-75-0 | |

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.